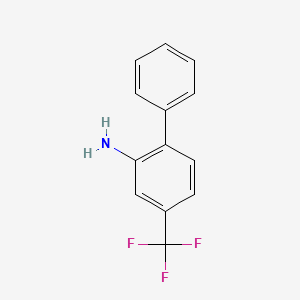

2-Amino-4-(trifluoromethyl)biphenyl

Description

Structure

3D Structure

Properties

CAS No. |

363-08-6 |

|---|---|

Molecular Formula |

C13H10F3N |

Molecular Weight |

237.22 g/mol |

IUPAC Name |

2-phenyl-5-(trifluoromethyl)aniline |

InChI |

InChI=1S/C13H10F3N/c14-13(15,16)10-6-7-11(12(17)8-10)9-4-2-1-3-5-9/h1-8H,17H2 |

InChI Key |

JKQGKIGEYJZNKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 2 Amino 4 Trifluoromethyl Biphenyl

Reactivity Profile of the Aromatic Amino Group

The amino group attached to the aromatic ring is a versatile functional group that can undergo various transformations, primarily driven by its nucleophilic character.

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling it to participate in a variety of nucleophilic substitution and condensation reactions. For instance, aromatic amines can react with electrophilic partners to form new carbon-nitrogen bonds. While specific examples for 2-Amino-4-(trifluoromethyl)biphenyl are not extensively documented in the provided search results, the general reactivity of aromatic amines suggests its participation in reactions such as alkylation, arylation, and condensation with carbonyl compounds.

Condensation reactions are a hallmark of primary amines. For example, the Claisen-Schmidt condensation of substituted biphenyls with benzaldehydes can yield biphenyl (B1667301) chalcone (B49325) derivatives. rsc.org Similarly, the Knoevenagel condensation of aromatic aldehydes with active methylene (B1212753) compounds is often catalyzed by amines. researchgate.net These reactions highlight the potential of the amino group in this compound to facilitate the formation of larger, more complex molecular architectures.

The reaction of the primary amino group with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. This transformation is a reversible condensation reaction that is fundamental in organic synthesis. Furthermore, the amino group can be acylated to form amide derivatives. Amides are typically synthesized by the reaction of an amine with a carboxylic acid or its activated derivatives, such as acid chlorides or anhydrides. The formation of amide bonds is a crucial reaction in the synthesis of a vast array of organic compounds, including pharmaceuticals and polymers. nih.gov The dehydrogenative coupling of amines with alcohols, catalyzed by metal-organic frameworks (MOFs), presents a modern and efficient route to amides and imines. nih.gov

| Reactant | Product Type | General Reaction |

| Aldehyde/Ketone | Imine | R-NH₂ + R'C(=O)R'' ⇌ R-N=C(R')R'' + H₂O |

| Carboxylic Acid/Derivative | Amide | R-NH₂ + R'C(=O)X → R-NHC(=O)R' + HX (X=OH, Cl, OCOR') |

| Alcohol (with catalyst) | Amide/Imine | Dehydrogenative coupling |

Reactivity and Transformations of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a powerful electron-withdrawing substituent that significantly influences the electronic properties of the aromatic ring. nih.govwikipedia.org While generally considered stable, under certain conditions, the trifluoromethyl group can undergo transformations. acs.orgtcichemicals.comacs.org

When positioned appropriately, such as ortho or para to an ionizable group like an amine or hydroxyl group, the trifluoromethyl group can be "anionically activated." acs.orgacs.orgnih.gov This activation facilitates its transformation into other functional groups under relatively mild conditions. For instance, anionically activated trifluoromethyl groups can react with nucleophiles, leading to the formation of heterocycles, carboxylic acids, or tertiary amides. acs.orgacs.org A convenient one-step synthesis of C-C linked aryl-heterocycles has been reported through the reaction of anionically activated trifluoromethyl groups with amino nucleophiles containing a second nucleophilic site (NH, OH, or SH) in aqueous sodium hydroxide. acs.orgnih.gov This method is noted for its high functional group tolerability and efficiency. acs.orgnih.govresearchgate.net

| Nucleophile | Product | Reference |

| Amino nucleophiles with a second NH, OH, or SH group | C-C linked aryl-heterocycles | acs.orgnih.gov |

| Phenols/Alcohols under alkaline conditions | Aryl/Alkyl salicylates | researchgate.net |

The strong carbon-fluorine bonds in the trifluoromethyl group render it generally resistant to hydrolysis. acs.org However, under harsh conditions, such as treatment with concentrated sulfuric acid, hydrolysis to a carboxylic acid group can occur. acs.org The reactivity of the trifluoromethyl group is significantly dependent on the electronic environment of the aromatic ring. Electron-withdrawing groups on the ring can further stabilize the C-F bonds, while electron-donating groups may facilitate certain transformations. The transformation of trifluoromethyl groups often proceeds through a series of dehydrofluorination and nucleophilic addition steps. acs.org

Reactions at the Biphenyl Core

The biphenyl core of this compound is susceptible to electrophilic substitution reactions, similar to benzene (B151609). rsc.org The directing effects of the existing substituents, the amino group and the trifluoromethyl group, will govern the position of incoming electrophiles. The amino group is a powerful activating group and an ortho-, para-director, while the trifluoromethyl group is a deactivating group and a meta-director.

In the case of this compound, the positions on the amino-substituted ring are activated towards electrophilic attack. The strong activating effect of the amino group will likely direct incoming electrophiles to the positions ortho and para to it (positions 3, 5, and 6). However, the bulky trifluoromethyl group at position 4 may sterically hinder attack at position 5. Therefore, electrophilic substitution is most likely to occur at positions 3 and 6 of the amino-bearing ring. On the second phenyl ring, the trifluoromethyl group deactivates it towards electrophilic substitution.

Common electrophilic substitution reactions for biphenyl systems include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. rsc.org The specific conditions for these reactions would need to be carefully chosen to control the regioselectivity and avoid unwanted side reactions.

| Reaction | Reagents | Expected Major Product Position(s) on Amino-Substituted Ring |

| Nitration | HNO₃, H₂SO₄ | 3-nitro and 6-nitro derivatives |

| Halogenation | X₂ (e.g., Br₂), Lewis Acid | 3-halo and 6-halo derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-acyl and 6-acyl derivatives |

Electrophilic Aromatic Substitution Reactions on the Biphenyl System

Electrophilic aromatic substitution (EAS) on the this compound scaffold is a complex process due to the competing directing effects of the substituents. The amino group strongly activates the ring it is attached to (Ring A), favoring substitution at the positions ortho and para to it. However, the para position is occupied by the trifluoromethyl group. The trifluoromethyl group deactivates Ring A and directs incoming electrophiles to the meta position.

A notable example of electrophilic aromatic substitution on a related compound is the nitration of a similar biphenyl derivative, which provides insight into the potential reactivity of this compound. The synthesis of 2,2'-bis(trifluoromethyl)-4-nitro-4'-amino-biphenyl involves a nitration step, indicating that electrophilic substitution is possible despite the presence of deactivating trifluoromethyl groups. sigmaaldrich.com

The regioselectivity of EAS reactions on this compound can be predicted by considering the combined electronic influences of the substituents on both rings.

Directing Effects on Ring A (the substituted ring):

Amino Group (-NH₂): Strongly activating, ortho-, para-directing.

Trifluoromethyl Group (-CF₃): Strongly deactivating, meta-directing.

The position ortho to the amino group and meta to the trifluoromethyl group (C3) and the position ortho to the amino group and ortho to the trifluoromethyl group (C5) are the most likely sites for electrophilic attack on Ring A.

Directing Effects on Ring B (the unsubstituted ring):

| Electrophilic Reaction | Typical Reagents | Predicted Major Product(s) on Ring A | Predicted Major Product(s) on Ring B |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Amino-3-nitro-4-(trifluoromethyl)biphenyl | 2-Amino-4'-(nitro)-4-(trifluoromethyl)biphenyl |

| Halogenation (Bromination) | Br₂/FeBr₃ | 2-Amino-3-bromo-4-(trifluoromethyl)biphenyl | 2-Amino-4'-(bromo)-4-(trifluoromethyl)biphenyl |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Likely to be challenging due to deactivation by the -CF₃ group and complexation of the catalyst with the -NH₂ group. If it occurs, acylation would be expected at the 3-position. | Acylation at the 4'-position is more plausible: 2-Amino-4'-(acetyl)-4-(trifluoromethyl)biphenyl. |

Functionalization and Derivatization of the Biphenyl Linkage

The biphenyl linkage in this compound can be functionalized through various cross-coupling reactions, which are fundamental in modern organic synthesis for the creation of C-C and C-N bonds. These reactions typically involve the conversion of one of the C-H or C-NH₂ bonds into a more reactive functional group, such as a halide or a boronic acid, followed by a palladium-catalyzed coupling reaction.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. To utilize this reaction, this compound would first need to be converted to a derivative such as a bromo or iodo-biphenyl, or a biphenylboronic acid. For instance, if a halogen were introduced onto either ring, it could then be coupled with a suitable boronic acid. The use of 4-(Trifluoromethyl)phenylboronic acid in Suzuki-Miyaura reactions is well-documented for the synthesis of various biphenyl derivatives. sigmaaldrich.com Similarly, aminophenylboronic acids are also employed in such couplings. chemrxiv.org

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org A halogenated derivative of this compound could be reacted with various alkenes to introduce new carbon-carbon double bonds, leading to a wide range of functionalized products. The reaction conditions can be tailored to control the regioselectivity of the addition to the alkene.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.org This reaction could be employed in two ways with derivatives of this compound. A halogenated derivative could be coupled with a variety of primary or secondary amines to introduce new amino substituents. Alternatively, the existing amino group could potentially undergo reactions, though this is less common for functionalizing the biphenyl core itself. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the aryl halide in these couplings. nih.gov

| Coupling Reaction | Required Derivative of this compound | Typical Coupling Partner | Catalyst System (Example) | Resulting Functionalization |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Bromo-2-amino-4-(trifluoromethyl)biphenyl | Arylboronic acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄, Na₂CO₃ | Formation of a terphenyl system |

| Heck Reaction | Iodo-2-amino-4-(trifluoromethyl)biphenyl | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Introduction of a styrenyl group |

| Buchwald-Hartwig Amination | Bromo-2-amino-4-(trifluoromethyl)biphenyl | Secondary amine (e.g., Morpholine) | Pd₂(dba)₃, BINAP, NaOtBu | Introduction of a new amino substituent |

Advanced Spectroscopic Characterization and Computational Chemistry of 2 Amino 4 Trifluoromethyl Biphenyl

Elucidation of Molecular and Electronic Structure through Advanced Spectroscopic Techniques

A suite of sophisticated spectroscopic methods has been employed to meticulously map the structural and electronic landscape of 2-Amino-4-(trifluoromethyl)biphenyl. These techniques provide complementary information, allowing for a comprehensive understanding of the molecule.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural determination of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide definitive evidence for its atomic connectivity and chemical environment.

¹H NMR: The proton NMR spectrum is expected to show a complex series of signals in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the phenyl ring bearing the amino group and the trifluoromethyl group will exhibit distinct chemical shifts and coupling patterns due to the electronic effects of these substituents. The amino group protons would likely appear as a broad singlet. For comparison, the ¹H NMR spectrum of the parent compound, biphenyl (B1667301), shows signals in the range of 7.3 to 7.6 ppm. hmdb.carsc.org The introduction of the amino and trifluoromethyl groups would be expected to cause shifts in the proton resonances of the substituted ring. For instance, in 4-aminobiphenyl, the protons on the aminated ring appear at approximately 6.75 and 7.40 ppm, while the amino protons themselves are observed around 3.71 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atoms attached to the nitrogen and the trifluoromethyl group will be significantly influenced, with their resonances shifted accordingly. The quaternary carbon of the CF₃ group is typically observed in a specific region of the spectrum. For context, the ¹³C NMR spectrum of biphenyl shows signals around 127-141 ppm. rsc.org In related compounds like 4-amino-2-(trifluoromethyl)benzonitrile, carbon signals appear across a range, with the carbon attached to the trifluoromethyl group showing a characteristic chemical shift. chemicalbook.com

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is an indispensable tool for characterization. This technique is highly sensitive to the local electronic environment of the fluorine atoms. A single sharp signal would be expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal, typically referenced to CFCl₃, provides a unique fingerprint for the trifluoromethyl group in this specific molecular context. For example, the ¹⁹F NMR signal for the trifluoromethyl group in 4-(trifluoromethyl)benzoic acid appears at approximately -62.4 ppm. rsc.orgrsc.org The precise chemical shift for this compound would be influenced by the electronic effects of the amino group and the biphenyl system. The large chemical shift dispersion in ¹⁹F NMR makes it a powerful tool for identifying fluorine-containing compounds. nih.govhuji.ac.ilnih.gov

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹H (Aromatic) | 7.0 - 8.0 | Multiplets |

| ¹H (NH₂) | Broad Singlet | s |

| ¹³C (Aromatic) | 115 - 150 | |

| ¹³C (CF₃) | ~125 (quartet due to ¹JCF) | q |

| ¹⁹F (CF₃) | -60 to -65 | s |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry would confirm the exact molecular formula. The mass spectrum would show a prominent molecular ion peak corresponding to its molecular weight. Fragmentation would likely involve the loss of the trifluoromethyl group, the amino group, and cleavage of the biphenyl linkage, providing valuable structural information. For instance, in related compounds, fragmentation often occurs at the bond connecting the two phenyl rings. acs.org

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra are characterized by absorption bands corresponding to specific bond vibrations (stretching, bending, etc.).

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would be observed around 1250-1360 cm⁻¹. The strong C-F stretching vibrations of the trifluoromethyl group are expected in the range of 1000-1400 cm⁻¹. Aromatic C-H stretching vibrations will be seen above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings will appear between 1400 and 1600 cm⁻¹. The IR spectrum of 4-amino-3-nitrobiphenyl shows characteristic peaks for the amino group and the aromatic rings. nist.gov Similarly, the IR spectrum of biphenyl provides a reference for the vibrations of the core structure. researchgate.net

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | >3000 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-F Stretch (CF₃) | 1000 - 1400 | IR |

| Biphenyl C-C Stretch | ~1280 | Raman |

Ultraviolet-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photochemical Mechanisms

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* electronic transitions within the aromatic system. The biphenyl chromophore itself has a characteristic absorption. nih.gov The presence of the amino group (an auxochrome) and the trifluoromethyl group will influence the position and intensity of these absorption bands. The amino group is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted biphenyl.

Fluorescence Spectroscopy: Many biphenyl derivatives are known to be fluorescent. nih.gov this compound is also expected to exhibit fluorescence upon excitation at an appropriate wavelength. The fluorescence emission spectrum would provide information about the excited state of the molecule. The position and quantum yield of the fluorescence are sensitive to the molecular structure and the solvent environment. Studies on aminobiphenyls have shown that they exhibit fluorescence, and the characteristics of this fluorescence can be used for their determination. nih.gov

Theoretical Investigations and Quantum Chemical Modeling

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to complement experimental data and to gain deeper insights into the molecular and electronic properties of this compound.

Density Functional Theory (DFT) for Ground State Properties and Molecular Geometries

DFT calculations can be used to predict the optimized ground-state geometry of this compound, including bond lengths, bond angles, and the dihedral angle between the two phenyl rings. These calculations can also provide information on the electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). Such theoretical investigations have been successfully applied to study the properties of various substituted biphenyls. scispace.com For instance, DFT calculations have been used to investigate the structure and vibrational frequencies of related trifluoromethyl-containing compounds. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Electronic Behavior and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the electronic behavior and reactivity of molecules. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory, representing the molecule's ability to donate and accept electrons, respectively. nih.govmontana.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. cancer.gov

Computational studies on analogous substituted biphenyls provide insight into these effects. For instance, DFT calculations on various substituted biphenyls have shown that electron-donating groups increase both HOMO and LUMO energy levels, while electron-withdrawing groups tend to stabilize them. vaia.com In a molecule like this compound, the amino group's influence on the HOMO and the trifluoromethyl group's effect on the LUMO are expected to be pronounced.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Aromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) | - | - | 5.52 |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | - | - | - |

Note: Direct computational data for this compound was not available in the cited literature. The data presented for 2-amino-5-trifluoromethyl-1,3,4-thiadiazole illustrates the HOMO-LUMO gap in a molecule containing both amino and trifluoromethyl groups. nih.gov The presence of both groups in 3,5-bis(trifluoromethyl)phenylboronic acid also affects its electronic properties. researchgate.net

Computational Studies of Conformational Dynamics and Rotational Barriers in Substituted Biphenyls

The conformational dynamics of biphenyls are dominated by the rotation around the central carbon-carbon single bond. The energy barrier to this rotation is highly dependent on the steric hindrance imposed by the substituents, particularly those in the ortho positions. rsc.org Computational methods, especially Density Functional Theory (DFT), have proven to be powerful tools for calculating these rotational barriers. biomedres.usbiomedres.us

In this compound, the presence of the amino group at the 2-position introduces significant steric bulk, which is expected to result in a substantial rotational barrier. This barrier prevents the molecule from being planar in its ground state, leading to a twisted conformation. The dihedral angle between the two phenyl rings is a key geometric parameter that influences the extent of π-conjugation between the rings.

Benchmark studies on a wide range of substituted biphenyls have demonstrated that DFT methods can accurately predict these rotational barriers when appropriate basis sets and dispersion corrections are employed. biomedres.us For example, a study on 4-acyloxy-4'-N-n-butylcarbamyloxy-biphenyls utilized DFT to elucidate a two-step mechanism for rotation, highlighting the complexity of these dynamic processes. biomedres.us

Table 2: Calculated Rotational Barriers for Representative Substituted Biphenyls

| Compound | Computational Method | Rotational Barrier (kcal/mol) |

| Biphenyl | HF/6-31G** | 3.33 |

| Biphenyl | B3LYP/6-311++G(d,p) | 2.01 |

| 2,2'-dicarboxylic acid biphenyl | - | - |

Note: The table presents calculated rotational barriers for the parent biphenyl molecule using different computational methods to illustrate the range of values obtained. biomedres.us The rotational barrier for 2,2'-dicarboxylic acid biphenyl is noted to be low enough for room temperature racemization, while more sterically hindered derivatives have higher barriers. rsc.org Specific rotational barrier calculations for this compound were not found in the searched literature.

Investigation of Reaction Mechanisms and Transition States via Computational Pathways

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by allowing for the exploration of potential energy surfaces and the characterization of transition states. nih.govrsc.org For a molecule like this compound, several types of reactions can be envisaged, including electrophilic aromatic substitution and reactions involving the amino group.

The distribution of frontier molecular orbitals, as discussed in section 4.2.2, can predict the likely sites of electrophilic attack. The phenyl ring bearing the activating amino group is expected to be more susceptible to electrophilic substitution. Computational modeling can map out the reaction pathway for such a substitution, identifying the structure and energy of the transition state and any intermediates. youtube.com

For instance, in the context of biphenyl synthesis, computational studies have been employed to understand the mechanism of Ullmann-type reactions, which are crucial for creating the biphenyl scaffold itself. rsc.org Furthermore, computational investigations into the mechanisms of enzymatic reactions involving substituted aromatic compounds can shed light on their metabolic pathways and potential biological activities. rsc.org The elucidation of reaction mechanisms through computational means often involves locating the transition state, which is a first-order saddle point on the potential energy surface. chemrxiv.org

Table 3: Key Aspects of Computationally Studied Reaction Mechanisms

| Reaction Type | Key Computational Insight | Relevant Molecular System |

| Electrophilic Aromatic Substitution | Identification of the most favorable site of attack based on the stability of the sigma complex. | Biphenyl |

| Ullmann Condensation | Elucidation of the catalytic cycle involving copper or other transition metals. | Aryl halides and coupling partners |

| Enzymatic Hydrolysis | Characterization of the active site and the role of specific amino acid residues in stabilizing the transition state. | Dihydrouracil |

Note: This table provides examples of how computational chemistry is used to investigate reaction mechanisms for classes of reactions relevant to this compound. youtube.comrsc.orgrsc.org Specific mechanistic studies for this exact compound were not identified in the performed searches.

Applications and Strategic Role As a Synthetic Intermediate

Contribution to the Synthesis of Complex Organic Molecules

The bifunctional nature of 2-Amino-4-(trifluoromethyl)biphenyl, possessing both a nucleophilic amino group and a robust, electron-withdrawing trifluoromethylated biphenyl (B1667301) core, establishes it as a critical starting material for a variety of complex organic structures.

The amino group of this compound serves as a key handle for the construction of nitrogen-containing heterocycles, which are ubiquitous motifs in medicinal chemistry and materials science. While direct examples of its use in furan (B31954) synthesis are less common, the principles of furan synthesis often involve cyclization reactions that could be adapted. researchgate.netnii.ac.jpresearchgate.netijsrst.comorganic-chemistry.org For instance, synthetic strategies toward polysubstituted furans frequently utilize amines in cascade reactions or multicomponent couplings. researchgate.netijsrst.comorganic-chemistry.org

The synthesis of azole derivatives, such as pyrazoles and triazoles, often involves the condensation of an amine with other functional groups. nih.govnih.gov The amino group in this compound can act as a nucleophile to react with diketones, alkynes, or other appropriate synthons to form various azole rings. The presence of the trifluoromethyl-biphenyl moiety can significantly influence the properties of the resulting heterocyclic compounds, enhancing their metabolic stability or modifying their electronic characteristics. nih.govrsc.org For example, a series of novel azole derivatives containing a 1,2,3-triazole moiety were synthesized and showed significant antifungal activity. nih.gov

This compound is a foundational unit for creating more complex and functionalized biphenyl derivatives. researchgate.netgoogle.comgoogle.com The amino group can be readily transformed into a wide array of other functional groups through well-established chemical reactions. For example, diazotization of the amino group can yield a diazonium salt, which is a versatile intermediate for introducing various substituents onto the aromatic ring.

Furthermore, the amino group can undergo acylation, alkylation, or be used in coupling reactions to build larger molecular frameworks. researchgate.net These reactions are crucial for synthesizing molecules with specific biological activities or material properties. For instance, fluorinated biphenyls are important building blocks for the pharmaceutical and agrochemical industries. researchgate.net The synthesis of various biphenyl derivatives often relies on cross-coupling reactions like the Suzuki-Miyaura coupling, where an amino-functionalized biphenyl could be a key precursor. researchgate.netresearchgate.net

Integration into Advanced Materials

The incorporation of the this compound moiety into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. The trifluoromethyl group is particularly known for enhancing solubility, hydrophobicity, and thermal stability. tandfonline.comrsc.org

Fluorinated polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and low dielectric constants, making them suitable for applications in aerospace and microelectronics. tandfonline.comtandfonline.comresearchgate.net Diamines are essential monomers for the synthesis of polyimides. While this compound itself is a monoamine, related diamino-biphenyl structures containing trifluoromethyl groups are key components in producing these advanced polymers. tandfonline.comrsc.orgtandfonline.comresearchgate.netuva.es

For example, a series of fluorinated polyimides were synthesized from diamines such as 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene (B151609). tandfonline.comtandfonline.com These polymers demonstrated enhanced solubility, higher thermal stability (with 10% weight loss temperatures between 463 to 508 °C), improved optical transparency, and lower moisture absorption compared to their non-fluorinated analogues. tandfonline.comtandfonline.com The presence of the trifluoromethyl group is credited with these improvements by increasing the free volume and hydrophobicity of the polymer chains. rsc.org

In the field of photopolymerization, which is used in applications like 3D printing and coatings, photoinitiators are crucial components that absorb light and generate reactive species to initiate polymerization. Biphenyl derivatives have been investigated as photosensitizers in such systems. nih.gov While direct use of this compound is not extensively documented, related amino-biphenyl structures are studied for their role in photoinitiating systems. nih.gov

For instance, a study on multifunctional biphenyl derivatives as photosensitizers for various photopolymerization processes highlighted the role of the biphenyl scaffold. nih.gov However, the same study noted that a biphenyl derivative containing a trifluoromethyl group was an exception where the electron transfer process was not thermodynamically feasible, indicating the significant electronic impact of this group. nih.gov Other systems based on compounds like 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473) have shown high performance as photoinitiators for free radical polymerization under LED exposure. rsc.orgresearchgate.net

Relevance in Bioactive Molecule Design and Chemical Biology

The 2-amino-biphenyl scaffold is a recognized pharmacophore in medicinal chemistry, and the addition of a trifluoromethyl group can enhance the pharmacological profile of a drug candidate. The CF3 group can improve metabolic stability, binding affinity, and cell membrane permeability.

Biphenyl derivatives containing amino and trifluoromethyl groups are integral to the design of various therapeutic agents. nih.govnih.gov For example, fluorine-substituted NH2-biphenyl-diarylpyrimidines have been developed as highly potent non-nucleoside reverse transcriptase inhibitors for the treatment of HIV. nih.gov In one study, the introduction of fluorine into the biphenyl ring of a lead compound led to a new series of derivatives with significant anti-HIV activity and improved metabolic stability. nih.gov

Furthermore, in the broader field of chemical biology, fluorescent amino acids are used as building blocks to create fluorescent peptides and proteins for studying biological processes. nih.gov While not a fluorescent amino acid itself, the synthetic methodologies used to create complex bioactive molecules from this compound are relevant to this field. The compound serves as a key starting material for synthesizing ortho-substituted biphenyl mannosides, which have been identified as potent and orally bioavailable FimH antagonists for potential treatment of urinary tract infections. nih.gov

Data Tables

Table 1: Compound Names Mentioned in the Article

| Compound Name |

| This compound |

| 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene |

| 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine |

| NH2-biphenyl-diarylpyrimidines |

| ortho-substituted biphenyl mannosides |

Scaffolds for Fluorinated Amino Acid Derivatives and Peptidomimetics via Bioisosteric Replacement Strategies

The introduction of fluorine into amino acids and peptides can profoundly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. nih.govresearchgate.netbohrium.com The compound this compound serves as a key building block for constructing non-natural, fluorinated bi-aryl amino acids and their mimics.

The trifluoromethyl (-CF3) group is a well-established bioisostere for various functional groups, a strategy frequently employed in drug design to optimize lead compounds. spirochem.comdrughunter.commdpi.com Bioisosteric replacement can enhance a molecule's pharmacokinetic profile or mitigate toxicity while retaining or improving its desired biological activity. spirochem.comnih.gov The -CF3 group, with its strong electron-withdrawing nature and high lipophilicity, can mimic other groups, leading to improved metabolic stability and binding interactions. mdpi.com

While direct synthetic routes starting from this compound to create a broad library of amino acid derivatives are not extensively detailed in readily available literature, its structural motif is integral to advanced peptidomimetic design. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability against enzymatic degradation. nih.govnih.gov The rigid biphenyl backbone of this compound can be incorporated into peptide sequences to create conformationally constrained mimics, a common strategy to enhance binding to biological targets. nih.gov Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are standard methods for creating bi-aryl systems, which can be further elaborated into complex amino acid structures. nih.gov

Table 1: Properties Influenced by Fluorine Substitution in Amino Acids

| Property | Effect of Fluorination | Reference |

|---|---|---|

| Metabolic Stability | Increased resistance to enzymatic degradation. | researchgate.netmdpi.com |

| Lipophilicity | Generally increased, affecting membrane permeability. | nih.govmdpi.com |

| Binding Affinity | Can be enhanced through specific interactions with protein residues. | mdpi.com |

| pKa of Proximal Groups | Altered due to the strong electron-withdrawing nature of fluorine. |

Development of Chemical Probes and Ligands for Molecular Recognition Studies

Chemical probes are essential tools for elucidating biological pathways and identifying therapeutic targets. mq.edu.aubayer.com These small molecules are designed to interact with specific proteins or other biomolecules, enabling their study within a complex biological system. The this compound scaffold is a valuable starting point for the synthesis of such probes and ligands due to its inherent properties that favor molecular recognition.

The biphenyl core provides a rigid framework that can be functionalized to present specific recognition elements in a defined spatial orientation. nih.govnih.gov The trifluoromethyl group can participate in specific, favorable interactions with amino acid residues in a protein's binding pocket, such as phenylalanine, leucine, and methionine, thereby enhancing binding affinity and selectivity.

Furthermore, the amino group on the biphenyl ring serves as a versatile chemical handle for further synthetic modifications. It can be readily converted into a wide array of functional groups, allowing for the attachment of reporter tags (like fluorophores or biotin), reactive groups for covalent labeling, or additional pharmacophoric elements to fine-tune binding specificity. nih.gov For instance, the synthesis of various amide derivatives from 2-aminobiphenyl (B1664054) has been demonstrated, showcasing the utility of the amino group as a point for synthetic diversification.

The development of ligands for molecular recognition often involves creating libraries of related compounds to screen for high-affinity binders. The this compound core is suitable for such library synthesis, where variations can be introduced on either of the phenyl rings or at the amino functionality to explore the structure-activity relationship and optimize binding to a target of interest. nih.gov While specific probes built directly from this compound are not ubiquitously documented, the principles of chemical probe design strongly support its utility as a foundational scaffold. bayer.commdpi.com

Table 2: Key Moieties in Compound Names

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Leucine |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Amino-4-(trifluoromethyl)biphenyl, and how do reaction conditions influence yield and purity?

- Answer: Two primary methods are widely used:

- Nucleophilic Substitution: Reacting 2-aminobiphenyl derivatives with trifluoromethylating agents (e.g., Togni’s reagent) under basic conditions (e.g., NaH in DMF at 60–80°C). This method requires careful control of moisture and oxygen to avoid side reactions .

- Cross-Coupling (Suzuki-Miyaura): Using palladium catalysts (e.g., Pd(PPh₃)₄) to couple 2-amino-4-bromobiphenyl with trifluoromethyl boronic acids. Solvents like THF or dioxane, combined with mild heating (70–90°C), optimize coupling efficiency .

- Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is critical for isolating high-purity products. Yield improvements (70–85%) are achieved by optimizing stoichiometry and catalyst loading .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Answer:

- ¹H/¹³C NMR: The amino group (δ 4.5–5.5 ppm, broad singlet) and trifluoromethyl (δ 120–125 ppm in ¹³C, split into quartets due to ¹⁹F coupling) are diagnostic. Aromatic protons show splitting patterns indicating substitution positions .

- FT-IR: Stretching vibrations for -NH₂ (~3400 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm functional groups.

- Mass Spectrometry (HRMS): Exact mass matching (e.g., [M+H]⁺ at m/z 267.085) validates molecular formula (C₁₃H₁₁F₃N).

- X-ray Crystallography: Resolves steric effects of the trifluoromethyl group and confirms biphenyl planarity .

Q. How does the trifluoromethyl group influence the solubility and stability of this compound compared to non-fluorinated analogs?

- Answer: The -CF₃ group enhances lipophilicity (logP increases by ~1.5 units), improving membrane permeability in biological assays. However, it reduces solubility in polar solvents (e.g., water), necessitating DMSO or DMF for dissolution. The electron-withdrawing nature stabilizes the aromatic ring against electrophilic attacks but may increase susceptibility to nucleophilic substitution at the para-position .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Answer: Discrepancies often arise from:

- Assay Variability: Standardize conditions (e.g., enzyme concentration, pH) across labs. Use orthogonal assays (e.g., fluorescence quenching vs. SPR) to confirm binding .

- Structural Isomerism: Ensure regiochemical purity via 2D NMR (NOESY) to rule out positional isomers.

- Metabolic Stability: Perform microsomal stability tests (e.g., liver S9 fractions) to assess if observed inactivity stems from rapid degradation .

Q. How can computational chemistry predict the reactivity and biological targets of this compound?

- Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the amino group’s lone pair facilitates hydrogen bonding with kinases, while -CF₃ stabilizes charge-transfer complexes .

- Molecular Docking: Screen against protein databases (e.g., PDB) to prioritize targets. MD simulations (AMBER/CHARMM) assess binding stability over time .

- QSAR Models: Corate substituent effects (e.g., Hammett σ values) with bioactivity to design optimized analogs .

Q. What are the mechanistic insights into the oxidative degradation pathways of this compound under ambient conditions?

- Answer: Degradation occurs via:

- Photooxidation: UV light generates singlet oxygen, leading to hydroxylation at the biphenyl ortho-position (confirmed by LC-MS).

- Hydrolysis: The -NH₂ group reacts with ambient moisture, forming quinone-imine intermediates (trapped using NaBH₄). Stabilization requires storage under inert gas (N₂/Ar) at −20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.